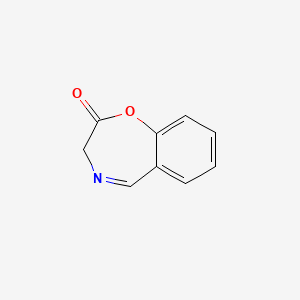

1,4-Benzoxazepin-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

342617-25-8 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3H-1,4-benzoxazepin-2-one |

InChI |

InChI=1S/C9H7NO2/c11-9-6-10-5-7-3-1-2-4-8(7)12-9/h1-5H,6H2 |

InChI Key |

NVLDNMAPZBZQFN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Cyclization reactions are a common approach for synthesizing 1,4-benzoxazepin-2(3H)-one. These methods typically involve the cyclization of substituted benzamides or anthranilic acids with various electrophiles.

- Example Method : A notable method involves the cyclization of N-acylated anthranilic acids with α-haloacids. This process can be performed in a single step, yielding this compound directly from the reaction mixture.

N-Alkylation and Intramolecular Cyclization

Another effective method includes N-alkylation of anthranilic acid derivatives followed by intramolecular cyclization.

- Procedure : For instance, N-methyl anthranilic acid can be treated with an α-chloroacid to form an intermediate that subsequently undergoes cyclization to yield the desired benzoxazepine.

Base-Promoted Methods

Base-promoted methods have also been reported for synthesizing this compound from ortho-fluorobenzamides.

- Experimental Setup : The reaction involves treating ortho-fluorobenzamides with strong bases such as potassium hydroxide in a solvent like acetonitrile, facilitating cyclization under mild conditions.

Chiral Synthesis Approaches

Recent advancements have introduced chiral synthesis methods that utilize chiral Brønsted acids to achieve enantioselective synthesis of 1,4-benzoxazepines.

- Chiral Catalysts : The use of chiral phosphoric acids has been shown to provide high yields and enantiomeric purity in the synthesis of these compounds. For example, varying substituents on the catalyst can significantly influence both yield and enantioselectivity.

Summary of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | N-acylated anthranilic acids | Single-step with α-haloacids | Variable |

| N-Alkylation & Cyclization | N-methyl anthranilic acid | Alkylation followed by cyclization | High |

| Base-Promoted | Ortho-fluorobenzamides | KOH in acetonitrile | Good |

| Chiral Synthesis | Chiral phosphoric acids | Mild conditions | Up to 96% |

Research indicates that derivatives of this compound exhibit significant biological activity. For instance:

Anticancer Activity : Certain derivatives act as selective inhibitors of protein kinases involved in cancer pathways, demonstrating efficacy in suppressing colorectal cancer cell proliferation and migration.

Tranquilizing Effects : Preliminary screenings of new benzoxazepine derivatives have shown promising tranquilizing effects, indicating their potential in pharmacological applications.

Chemical Reactions Analysis

Oxidation Reactions

The oxazepine ring undergoes selective oxidation under controlled conditions:

-

Peracid-mediated epoxidation :

Reaction of 3-allyl-substituted 1,4-benzoxazepin-2(3H)-ones with mCPBA (meta-chloroperbenzoic acid) yields epoxide derivatives. For example, 3-allyl-7-chloro-1,4-benzoxazepin-2(3H)-one forms a stable epoxide at the allylic position with 82% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | 3-allyl-epoxide derivative | 82% |

Reduction Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds:

-

Noble metal-catalyzed hydrogenation :

Pd/C-mediated reduction of 3-vinyl-1,4-benzoxazepin-2(3H)-one under H₂ (1 atm) produces the saturated analog with >95% diastereoselectivity .

| Substrate | Catalyst | Conditions | Product | Selectivity | References |

|---|---|---|---|---|---|

| 3-vinyl derivative | Pd/C | H₂ (1 atm), MeOH | 3-ethyl-1,4-benzoxazepine | >95% |

Substitution Reactions

Electrophilic substitution occurs preferentially at the benzene ring:

-

Halogenation :

Bromination using NBS (N-bromosuccinimide) in CCl₄ introduces Br at the para position to the oxazepine oxygen (78% yield) . -

Nitration :

HNO₃/H₂SO₄ selectively nitrates the meta position relative to the fused oxygen .

| Reaction Type | Reagents | Position | Yield | References |

|---|---|---|---|---|

| Bromination | NBS, CCl₄, AIBN | Para | 78% | |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta | 65% |

Cyclization and Ring Expansion

Base-mediated cyclization enables chemodivergent pathways:

-

KOH-promoted solvent-controlled reactions :

In DMSO, 2-fluorobenzamide derivatives cyclize to 1,4-benzoxazepin-5(4H)-ones, while THF favors 1,3-benzoxazin-4(4H)-ones .

| Starting Material | Base/Solvent | Product | Yield | References |

|---|---|---|---|---|

| 2-fluoro-N-propylbenzamide | KOH/DMSO | 1,4-Benzoxazepin-5(4H)-one | 54% | |

| 2-fluoro-N-propylbenzamide | KOH/THF | 1,3-Benzoxazin-4(4H)-one | 38% |

Alkylation and Derivatization

The lactam nitrogen undergoes regioselective alkylation:

-

Methylation :

Treatment with methyl iodide and NaH in THF yields N-methyl-1,4-benzoxazepin-2(3H)-ones (89% yield) .

| Substrate | Alkylating Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| 7-bromo-3-phenyl analog | CH₃I, NaH, THF | N-methyl derivative | 89% |

Key Structural Insights:

-

Ring strain effects : The seven-membered oxazepine ring facilitates -sigmatropic rearrangements under acidic conditions .

-

Electronic modulation : Electron-withdrawing substituents (e.g., NO₂) deactivate the benzene ring toward electrophilic substitution .

This reactivity profile establishes 1,4-benzoxazepin-2(3H)-one as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Chemical Synthesis and Reactions

1,4-Benzoxazepin-2(3H)-one serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in the development of more complex molecules. The following reactions are commonly associated with this compound:

- Oxidation : This process can yield different derivatives, such as quinazolin-4(3H)-ones, using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Reducing agents such as sodium borohydride can modify the functional groups attached to the benzoxazepine ring.

- Substitution : Electrophilic and nucleophilic substitutions allow for the introduction of new substituents onto the ring.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Building Block : It is utilized as a precursor for synthesizing various complex organic compounds.

Biology

- Neuroprotective Effects : Research indicates that certain derivatives exhibit neuroprotective properties, making them candidates for further biological studies.

Medicine

- Therapeutic Potential : Derivatives of this compound are being investigated for their efficacy in treating conditions such as cancer and neurodegenerative diseases. For example, compounds derived from this structure have shown promise in modulating neuroreceptors involved in neuroprotection.

Industry

- Pharmaceutical Development : The derivatives are actively explored in pharmaceutical applications, contributing to the development of new therapeutic agents.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Neuroprotective Studies : A study explored the effects of a specific derivative on neuronal cell lines exposed to oxidative stress. The results indicated significant protective effects against cell death, suggesting therapeutic potential in neurodegenerative disorders.

- Cancer Treatment Exploration : Another case focused on the synthesis of a novel derivative aimed at inhibiting tumor growth in vitro. The compound demonstrated promising results by significantly reducing cell viability in cancer cell lines.

- Pharmacological Profiling : A comprehensive pharmacological study assessed various derivatives' binding affinities to different receptors. This profiling is crucial for identifying candidates for drug development targeting neurological diseases.

Mechanism of Action

The mechanism of action of 1,4-Benzoxazepin-2(3H)-one and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to interact with neuroreceptors, leading to neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazepine and Benzoxazine Families

Key analogues include:

- 1,4-Benzoxazepin-5(3H)-one (Table 1, Entry 1–8): A positional isomer with the ketone at position 3. Synthesis yields range from 74% to 85%, depending on substituents (e.g., chloro or methyl groups at positions 3g or 4-Cl) .

- 2H-1,4-Benzoxazin-3(4H)-one: A six-membered benzoxazinone derivative. Natural occurrence in corn highlights its role in plant defense mechanisms .

- 6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A substituted benzoxazinone used in structure-activity relationship (SAR) studies for CNS targets .

Physicochemical Properties

- Solubility: Benzoxazepinones generally have lower aqueous solubility than benzoxazinones due to their larger ring size and lipophilic character.

- pKa : The ketone group in 2H-1,4-benzoxazin-3(4H)-one has a pKa of ~8.5, influencing its protonation state in biological systems .

Biological Activity

1,4-Benzoxazepin-2(3H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the benzoxazepine class of compounds, characterized by a fusion of benzene and oxazepine rings. The compound can be synthesized through various methods, including cyclization reactions involving anthranilic acid derivatives and acid chlorides .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neuroprotective Effects : Research indicates that certain derivatives of this compound exhibit neuroprotective properties by interacting with neuroreceptors. This interaction may help in conditions such as neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating promising therapeutic potential .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against various bacterial strains .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, which is relevant in treating chronic inflammatory diseases .

- Anticonvulsant Effects : Certain analogs have shown promise in the treatment of epilepsy by modulating neurotransmitter systems .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Neuroprotective Study : A study investigated the neuroprotective effects of a specific derivative on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting the compound's potential in neuroprotection.

- Antitumor Evaluation : In vitro assays revealed that specific this compound derivatives exhibited potent cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 16.19 μM against HCT-116 cells, outperforming standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Testing : A series of benzoxazole-based compounds were synthesized and tested for their antibacterial activity. One compound demonstrated an EC50 value significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.